![molecular formula C27H31ClN2O2 B1292708 (S)-[(2R,4R,5R)-1-苄基-5-乙烯基-1-氮杂双环 [2.2.2] 辛烷-2-基]-(6-甲氧基喹啉-4-基) 甲醇;氯化物 CAS No. 77481-82-4](/img/structure/B1292708.png)

(S)-[(2R,4R,5R)-1-苄基-5-乙烯基-1-氮杂双环 [2.2.2] 辛烷-2-基]-(6-甲氧基喹啉-4-基) 甲醇;氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

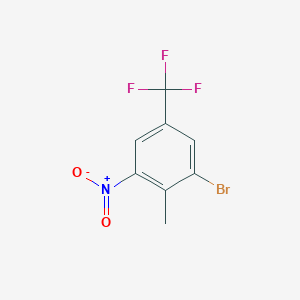

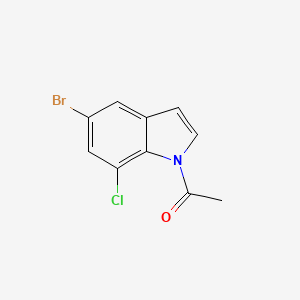

(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride is a useful research compound. Its molecular formula is C27H31ClN2O2 and its molecular weight is 451 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chiral Phase-Transfer Catalysis

N-Benzylquinidinium Chloride: is widely used as a chiral phase-transfer catalyst (PTC) . This application is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over another. The compound’s ability to mediate the transfer of anions across phase boundaries makes it valuable in organic synthesis, particularly in reactions that require high enantioselectivity.

Asymmetric Synthesis

The compound serves as a key ingredient in asymmetric synthesis . It is used to induce chirality in molecules that are being synthesized. This is particularly important in the pharmaceutical industry, where the chirality of a drug molecule can significantly affect its efficacy and safety.

Enantioselective Sensing

N-Benzylquinidinium Chloride: has been studied for its role in enantioselective sensing within metal-organic frameworks . This application is vital for the development of sensors that can distinguish between different enantiomers of a chiral molecule, which is essential for quality control in pharmaceuticals and other industries.

Fluoromethylation Reactions

This compound is associated with fluoromethylation reactions, a subset of fluorination chemistry . Fluoromethylation is important for introducing fluorine-containing groups into molecules, which can alter their chemical and biological properties, making them useful in medicinal chemistry and agrochemical research.

Ionic Liquids

N-Benzylquinidinium Chloride: can be utilized in the synthesis of ionic liquids . Ionic liquids are salts in the liquid state at low temperatures and have a variety of applications, including as solvents for chemical reactions and in electrochemistry.

Asymmetric Organocatalysis

The compound finds use in asymmetric organocatalysis , where small organic molecules catalyze chemical reactions in an enantioselective manner. This field is significant for creating complex organic molecules with high precision.

Safety and Hazard Analysis

While not a direct application in research, understanding the safety and hazards associated with N-Benzylquinidinium Chloride is essential for its handling and use in laboratories . Knowledge of its physical state, storage conditions, and reactivity helps ensure safe practices in research environments.

作用机制

Target of Action

N-Benzylquinidinium Chloride is primarily used as a chiral phase transfer catalyst (PTC) . As a PTC, it facilitates the migration of a reactant from one phase to another and increases the rate of reaction.

Mode of Action

As a chiral phase transfer catalyst, N-Benzylquinidinium Chloride operates by transferring a reactant from the aqueous phase, where it is soluble, to the organic phase, where the reaction occurs . This transfer is facilitated by the compound’s unique structure, which allows it to interact with both phases.

Biochemical Pathways

The specific biochemical pathways affected by N-Benzylquinidinium Chloride are dependent on the reaction it is catalyzing. As a phase transfer catalyst, it can be involved in a wide variety of reactions, each with its own unique set of pathways .

Result of Action

The result of N-Benzylquinidinium Chloride’s action is the facilitation of chemical reactions that would otherwise be slow or impossible. By acting as a phase transfer catalyst, it enables reactants to move between phases and react more efficiently .

Action Environment

The efficacy and stability of N-Benzylquinidinium Chloride as a phase transfer catalyst can be influenced by various environmental factors. These include the nature of the organic and aqueous phases, the temperature, and the presence of other substances . It is stable under normal temperatures and pressures and can be stored at room temperature in well-closed, light-resistant containers .

属性

IUPAC Name |

(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21+,26+,27-,29?;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDIJFKNXHPWBJ-RKCKPQLJSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@H]4CC[N+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzylquinidinium Chloride | |

CAS RN |

77481-82-4 |

Source

|

| Record name | Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride (1:1), (9S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)